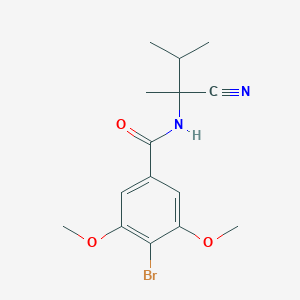

![molecular formula C15H14ClNO4S B2436724 5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 2034351-92-1](/img/structure/B2436724.png)

5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a seven-membered ring with two oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research by Talupur, Satheesh, & Chandrasekhar (2021) focused on synthesizing derivatives of thiophene-2-carboxamides, including those similar to the target compound. These derivatives exhibited antimicrobial properties and were subject to molecular docking studies to understand their interaction with microbial enzymes.

Anti-Inflammatory and Analgesic Properties

The work of Abu‐Hashem, Al-Hussain, & Zaki (2020) includes the synthesis of related benzodifuranyl compounds with noted anti-inflammatory and analgesic properties. This implies potential therapeutic applications of similar compounds in managing inflammation and pain.

Role in Inhibiting Cell Adhesion

Boschelli et al. (1995) reported on compounds like benzo[b]thiophene-2-carboxamides [including PD 144795, a sulfoxide analog] and their role in decreasing adherence of neutrophils to activated endothelial cells Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo (1995). This suggests a potential role in modulating inflammatory responses.

Antioxidant Activity

Research by Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius (2019) on derivatives of 5-chloro-2-hydroxyphenyl compounds revealed significant antioxidant activities, suggesting the potential for compounds like 5-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide in protecting against oxidative stress.

Serotonin-3 (5-HT3) Receptor Antagonism

Kuroita, Sakamori, & Kawakita (1996) synthesized benzamides, including compounds similar to the target chemical, that exhibited potent serotonin-3 (5-HT3) receptor antagonistic activity Kuroita, Sakamori, & Kawakita (1996). This property is significant in neuroscience and pharmacology, particularly for its implications in treating conditions like anxiety and nausea.

Antimycobacterial Activity

Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari (2020) investigated novel thiophene-2-carboxamides for their antitubercular activity Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari (2020). These findings hint at the potential use of similar compounds in combating tuberculosis.

Synthesis and Characterization

Several studies, such as those by Spoorthy, Kumar, Rani, & Ravindranath (2021) and Hsiao & Yu (1996), have focused on the synthesis and characterization of thiophene-2-carboxamide derivatives, contributing to the understanding of their chemical properties and potential applications.

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-14-4-3-13(22-14)15(19)17-8-10(18)9-1-2-11-12(7-9)21-6-5-20-11/h1-4,7,10,18H,5-6,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIBPCKJLXWBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide](/img/structure/B2436642.png)

![3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2436645.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2436649.png)

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)

![(6-Cyclopentyloxypyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2436652.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2436654.png)

![2-Cyclopropyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2436655.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2436656.png)

![4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2436658.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2436662.png)